

An In-depth Technical Guide to 9-bromo-10-(2-phenylphenyl)anthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(2-Biphenylyl)-10-bromoanthracene

Cat. No.: B1291625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 9-bromo-10-(2-phenylphenyl)anthracene, a substituted polycyclic aromatic hydrocarbon with significant potential in materials science and as a versatile synthetic intermediate. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its current and potential applications.

Chemical and Physical Properties

9-bromo-10-(2-phenylphenyl)anthracene, also known by its synonym 9-bromo-10-(2-biphenyl)anthracene, is a solid organic compound.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	9-bromo-10-(2-phenylphenyl)anthracene	[1]
Synonyms	9-bromo-10-(2-biphenyl)anthracene, 9-(2-Biphenyl)-10-bromoanthracene, 9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene	[1]
CAS Number	400607-16-1	[1]
Molecular Formula	C ₂₆ H ₁₇ Br	[1]
Molecular Weight	409.3 g/mol	[1]
Appearance	Solid (Specific color not detailed in reviewed literature)	
Melting Point	146.0 to 150.0 °C	
Boiling Point	508.6 °C at 760 mmHg	
Density	1.3 g/cm ³	

Synthesis

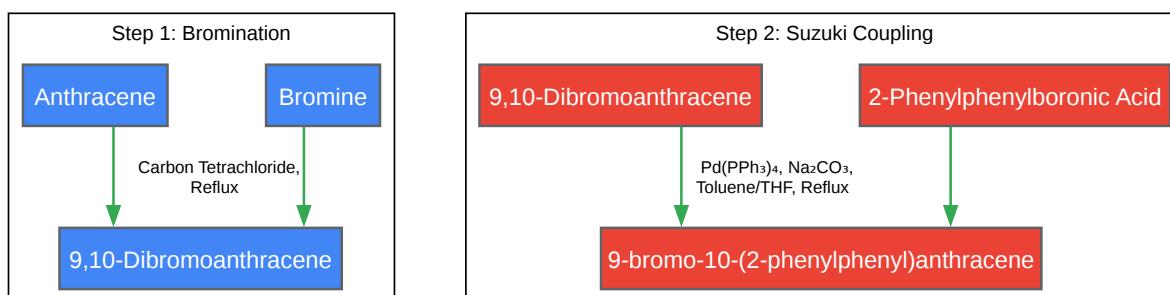
The synthesis of 9-bromo-10-(2-phenylphenyl)anthracene can be achieved through a two-step process, beginning with the bromination of anthracene, followed by a Suzuki cross-coupling reaction. While a specific protocol for this exact molecule is not readily available in the reviewed literature, a detailed experimental procedure can be constructed based on established methods for the synthesis of similar 9,10-disubstituted anthracene derivatives.[\[2\]](#)[\[3\]](#) [\[4\]](#)

Experimental Protocol

Step 1: Synthesis of 9,10-Dibromoanthracene

This initial step involves the bromination of anthracene at the 9 and 10 positions, which are the most reactive sites.

- Materials: Anthracene, Bromine, Carbon Tetrachloride.
- Procedure:
 - Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, dropping funnel, and reflux condenser.
 - Slowly add bromine to the suspension with vigorous stirring. The reaction proceeds in the cold, leading to the precipitation of 9,10-dibromoanthracene.[\[5\]](#)
 - After the addition of bromine is complete, gently warm the mixture on a steam bath and reflux for one hour.[\[5\]](#)
 - Allow the mixture to cool, and collect the crude 9,10-dibromoanthracene by filtration.
 - Wash the solid with cold carbon tetrachloride and dry.[\[5\]](#)
 - The crude product can be purified by recrystallization from a suitable solvent like toluene.


Step 2: Suzuki Cross-Coupling with 2-Phenylphenylboronic Acid

The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 2-phenylphenylboronic acid. To achieve mono-substitution, the stoichiometry of the reagents needs to be carefully controlled.

- Materials: 9,10-Dibromoanthracene, 2-Phenylphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, Sodium Carbonate (2M aqueous solution), Toluene, and Tetrahydrofuran (THF).
- Procedure:
 - In a round-bottom flask, combine 9,10-dibromoanthracene (1 equivalent), 2-phenylphenylboronic acid (1.1 equivalents), and a palladium catalyst such as $Pd(PPh_3)_4$ (e.g., 5 mol%).

- Add a degassed mixture of toluene and THF as the solvent.
- Add a 2M aqueous solution of sodium carbonate as the base.
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Synthesis of 9-bromo-10-(2-phenylphenyl)anthracene

[Click to download full resolution via product page](#)

A flowchart illustrating the two-step synthesis of 9-bromo-10-(2-phenylphenyl)anthracene.

Applications

The primary area of application for 9-bromo-10-(2-phenylphenyl)anthracene and related 9,10-disubstituted anthracene derivatives is in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).^[6]

The extended π -conjugated system of the anthracene core, modified by the bulky 2-phenylphenyl substituent, influences the material's photophysical properties, such as its fluorescence and charge transport characteristics.^{[7][8][9]} These properties are crucial for the performance of OLED devices, where such molecules can be used as:

- **Emitters:** The core of the OLED, responsible for light emission. The substituents on the anthracene core can be tuned to achieve emission in different regions of the visible spectrum.^[9]
- **Host Materials:** In some OLED architectures, the emissive dopant is dispersed in a host material. Anthracene derivatives are often used as host materials due to their high triplet energy and good charge-transporting properties.^[10]

While the direct application of 9-bromo-10-(2-phenylphenyl)anthracene in drug development is not documented, the broader class of anthracene derivatives has been investigated for various biological activities.^{[11][12][13]} Some anthracene derivatives have shown antimicrobial and anti-inflammatory properties.^[6] The lipophilic nature of substituted anthracenes also makes them potential candidates for use as fluorescent probes in biological systems.^[14] Further research would be required to explore any potential biological activity of this specific compound.

Safety and Handling

As with all chemical reagents, 9-bromo-10-(2-phenylphenyl)anthracene should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

9-bromo-10-(2-phenylphenyl)anthracene is a valuable compound for researchers in materials science, offering a versatile scaffold for the development of new materials for optoelectronic applications, especially OLEDs. Its synthesis, achievable through a two-step process involving bromination and a Suzuki cross-coupling reaction, allows for the introduction of a sterically demanding substituent that can be used to fine-tune the photophysical and morphological

properties of the resulting materials. While its biological activity remains unexplored, the broader family of anthracene derivatives suggests potential avenues for future research in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-(2-Biphenylyl)-10-bromoanthracene | C₂₆H₁₇Br | CID 22138280 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]
- 11. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Studies of Two New Anthracene Derivatives | MDPI [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 9-bromo-10-(2-phenylphenyl)anthracene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291625#iupac-name-9-bromo-10-2-phenylphenyl-anthracene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com